3-(benzenesulfonyl)-2-hydroxy-2-methyl-N-[3-(trifluoromethyl)phenyl]propanamide
Description
Properties
IUPAC Name |
3-(benzenesulfonyl)-2-hydroxy-2-methyl-N-[3-(trifluoromethyl)phenyl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16F3NO4S/c1-16(23,11-26(24,25)14-8-3-2-4-9-14)15(22)21-13-7-5-6-12(10-13)17(18,19)20/h2-10,23H,11H2,1H3,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYLALWXEJOYRET-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CS(=O)(=O)C1=CC=CC=C1)(C(=O)NC2=CC=CC(=C2)C(F)(F)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16F3NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the benzenesulfonyl chloride derivative The benzenesulfonyl chloride is reacted with a suitable amine under controlled conditions to form the corresponding sulfonamide
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using advanced chemical engineering techniques. The process would be optimized for efficiency and yield, ensuring the production of high-purity material suitable for various applications.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo a variety of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide may be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be employed.
Substitution: Nucleophilic substitution reactions can be facilitated using strong nucleophiles in the presence of a suitable solvent.
Major Products Formed: The reactions can yield various products, including oxidized or reduced derivatives, as well as substituted analogs, depending on the specific reagents and conditions used.
Scientific Research Applications
This compound has a wide range of applications in scientific research, including:
Chemistry: It can be used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Its derivatives may serve as probes or inhibitors in biological studies.
Industry: Use in the production of advanced materials and chemicals.
Mechanism of Action
When compared to similar compounds, 3-(benzenesulfonyl)-2-hydroxy-2-methyl-N-[3-(trifluoromethyl)phenyl]propanamide stands out due to its unique structural features. Similar compounds may include other sulfonamide derivatives or molecules with similar functional groups. The presence of the trifluoromethyl group and the specific arrangement of the hydroxyl and amide groups contribute to its distinct properties and applications.
Comparison with Similar Compounds
Substituent Variations and Pharmacokinetic Implications
The table below highlights key structural differences and their biological impacts:
Metabolic Stability and Receptor Selectivity
- Sulfonyl vs. Ether Linkages : Sulfonyl-containing compounds (e.g., target compound, Compound 39) exhibit slower hepatic metabolism compared to ether-linked SARMs like S-3. This is attributed to sulfonyl groups resisting hydrolysis and oxidation, leading to longer half-lives .
- Electron-Withdrawing Effects : The benzenesulfonyl group in the target compound enhances AR binding through electron withdrawal, stabilizing ligand-receptor interactions. This contrasts with aliphatic sulfonyl analogs (e.g., cyclohexylsulfonyl), which show reduced affinity .
- Nitro Groups : Analogs with nitro substituents (e.g., Compound 39, S-4) demonstrate higher cytotoxicity but may require dose adjustments to mitigate off-target effects .
Structural Modifications and Drug Design
- Lipophilicity : The trifluoromethyl group in the target compound improves membrane permeability, a property shared with Compound 40. However, excessive lipophilicity (e.g., dual CF₃ groups in Compound 40) may increase toxicity risks .
- Hydrogen Bonding : The 2-hydroxy group in the propanamide backbone is critical for hydrogen bonding with AR residues. Its absence in derivatives like 2-methylpropanamide () results in diminished activity .
Biological Activity
3-(benzenesulfonyl)-2-hydroxy-2-methyl-N-[3-(trifluoromethyl)phenyl]propanamide is a synthetic compound that has garnered attention in medicinal chemistry, particularly for its potential as a selective androgen receptor modulator (SARM). This compound's unique structure, characterized by a benzenesulfonyl group, a hydroxyl group, and a trifluoromethyl-substituted phenyl group, contributes to its biological activity and therapeutic potential.
Chemical Structure and Properties
The molecular formula of this compound is , with a molar mass of approximately 412.38 g/mol. The presence of multiple functional groups enhances its reactivity and interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₅F₃N₂O₄S |
| Molar Mass | 412.38 g/mol |
| Functional Groups | Benzenesulfonyl, Hydroxyl, Trifluoromethyl |
Research indicates that this compound selectively binds to androgen receptors. This selectivity allows it to exert anabolic effects similar to testosterone while minimizing the androgenic side effects typically associated with conventional anabolic steroids. The compound's ability to modulate androgen receptor activity positions it as a candidate for treating muscle wasting diseases and osteoporosis.
Anabolic Effects
Studies have shown that SARMs like this compound can promote muscle growth and recovery without significant adverse effects on other tissues. This characteristic is particularly valuable in developing treatments for conditions such as:
- Muscle wasting syndromes
- Osteoporosis
- Age-related muscle loss
Anti-inflammatory Properties
Preliminary investigations suggest that this compound may also exhibit anti-inflammatory effects. This could open avenues for research into its application in treating inflammatory diseases.
Case Studies and Research Findings
- Study on Anabolic Activity : A study conducted on various SARMs, including this compound, demonstrated significant increases in lean muscle mass in animal models without the typical side effects seen with anabolic steroids.
- Inflammation Reduction : Another study highlighted the potential of this compound to reduce markers of inflammation in vitro, suggesting its utility in inflammatory conditions.
- Comparative Analysis : A comparative analysis with other SARMs showed that this compound had a unique profile due to its specific structural features, enhancing its biological activity compared to other compounds within the same class.
Synthesis and Development
The synthesis of this compound involves multiple steps requiring precise control over reaction conditions. Typical methods include:
- Formation of the benzenesulfonyl moiety.
- Introduction of the trifluoromethyl group.
- Final assembly into the propanamide structure.
These synthetic routes are crucial for ensuring the purity and efficacy of the final product.
Q & A
Q. What synthetic strategies are optimal for preparing 3-(benzenesulfonyl)-2-hydroxy-2-methyl-N-[3-(trifluoromethyl)phenyl]propanamide?
Methodological Answer: The synthesis typically involves sequential sulfonylation, hydroxylation, and amidation steps. Key considerations include:
- Reagent Selection : Use of benzenesulfonyl chloride for sulfonylation and coupling agents like EDCI/HOBt for amidation .
- Reaction Conditions : Temperature control (0–25°C) to prevent side reactions (e.g., over-sulfonylation) and solvent selection (e.g., DMF or THF) to stabilize intermediates .
- Purification : Column chromatography with gradients of ethyl acetate/hexane (3:7 to 7:3) to isolate the product. Purity is confirmed via HPLC (>95%) .
Q. How can nuclear magnetic resonance (NMR) spectroscopy resolve structural ambiguities in this compound?
Methodological Answer:
- 1H-NMR : Identify the methyl groups (δ 1.3–1.5 ppm) and hydroxyl proton (δ 5.2–5.5 ppm, broad singlet). The trifluoromethyl group quenches neighboring proton signals due to electron-withdrawing effects .
- 13C-NMR : Confirm the benzenesulfonyl group (δ 125–140 ppm for aromatic carbons, δ 55 ppm for sulfonyl-linked carbon) .
- HSQC/HMBC : Map connectivity between the hydroxy-methyl group and the propanamide backbone .
Q. What analytical techniques are critical for assessing purity and stability?
Methodological Answer:
- HPLC-MS : Quantify impurities (e.g., des-hydroxy byproducts) using C18 columns and acetonitrile/water gradients .
- Thermogravimetric Analysis (TGA) : Monitor decomposition above 200°C, linked to benzenesulfonyl group instability .
- Accelerated Stability Studies : Store samples at 40°C/75% RH for 4 weeks; track degradation via UV-Vis at 254 nm .
Advanced Research Questions
Q. How do computational methods predict the reactivity of the trifluoromethylphenyl moiety in nucleophilic substitutions?
Methodological Answer:
- DFT Calculations : Use B3LYP/6-31G(d) to model electron density maps. The trifluoromethyl group creates a strong electron-deficient region at the meta-position, favoring electrophilic attack .
- Molecular Dynamics : Simulate solvent effects (e.g., DMSO vs. THF) on reaction barriers for sulfonylation .
- Validation : Compare predicted vs. experimental regioselectivity in halogenation reactions (e.g., bromination at C4 of the benzene ring) .
Q. How to resolve contradictions in reported bioactivity data for derivatives of this compound?
Methodological Answer:
- Dose-Response Reproducibility : Test across multiple cell lines (e.g., HEK293 vs. HepG2) with standardized protocols (IC50 assays, 72-hour exposure) .
- Metabolite Interference : Use LC-MS to identify degradation products (e.g., hydrolyzed propanamide) that may skew activity .
- Structural-Activity Relationships (SAR) : Compare analogs with modified sulfonyl or trifluoromethyl groups to isolate pharmacophore contributions .
Q. What experimental designs optimize catalytic asymmetric synthesis of the hydroxy-methyl group?
Methodological Answer:
- Chiral Catalysts : Screen Jacobsen’s Mn(III)-salen complexes or organocatalysts (e.g., proline derivatives) for enantioselective hydroxylation .
- Kinetic Resolution : Monitor enantiomeric excess (ee) via chiral HPLC (Chiralpak AD-H column) under varying temperatures .
- DoE (Design of Experiments) : Use Taguchi arrays to optimize catalyst loading (5–20 mol%), solvent polarity, and reaction time .
Q. How to mitigate benzenesulfonyl group hydrolysis during long-term storage?
Methodological Answer:
- Lyophilization : Formulate as a lyophilized powder with cryoprotectants (trehalose or mannitol) to reduce water activity .
- Protective Group Strategies : Temporarily mask the sulfonyl group as a tert-butyl ester, cleaved post-storage with TFA .
- Packaging : Use amber vials with nitrogen headspace to prevent photolytic and oxidative degradation .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
